2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione: is an organic compound with the molecular formula C20H34N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two hexyl(methyl)amino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with hexyl(methyl)amine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Cyclohexa-2,5-diene-1,4-dione and hexyl(methyl)amine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and quality of cyclohexa-2,5-diene-1,4-dione and hexyl(methyl)amine.
Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.
Process Control: Monitoring reaction parameters such as temperature, pressure, and reaction time.
Product Isolation: Efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the following pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione can be compared with similar compounds such as:
2,5-Bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione: Similar structure but different substituents.
2,5-Bis[(2-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione: Contains aromatic substituents instead of aliphatic ones.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Features methoxy groups and a hexyl chain.
Uniqueness: : The presence of hexyl(methyl)amino groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
188955-57-9 |
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Molecular Formula |
C20H34N2O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2,5-bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H34N2O2/c1-5-7-9-11-13-21(3)17-15-20(24)18(16-19(17)23)22(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
RUPXVVWFJTXMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)C1=CC(=O)C(=CC1=O)N(C)CCCCCC |
Origin of Product |
United States |
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